chemical properties of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine
chemical properties of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine
This guide provides an in-depth technical analysis of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine , a specific derivative of the 4-azaindole scaffold. It is designed for medicinal chemists and process scientists optimizing synthetic routes or exploring bioisosteric replacements for indole-based drugs.
Technical Monograph & Experimental Guide
Executive Summary
2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1448260-44-3) is a substituted 4-azaindole (1H-pyrrolo[3,2-b]pyridine). As a bioisostere of 2,6-dimethylindole, it introduces a pyridine nitrogen at position 4, significantly altering the physicochemical profile compared to the parent indole. This modification lowers lipophilicity (LogP), introduces a basic center (pKa ~4.85), and enhances aqueous solubility.
In drug discovery, this scaffold is valued for its ability to form bidentate hydrogen bonds in kinase hinge regions (e.g., p38 MAPK, JAKs) and its utility in modulating epigenetic targets like bromodomains. The 2-methyl and 6-methyl substituents sterically constrain the molecule and block metabolic hot-spots, potentially improving metabolic stability.
Structural & Physicochemical Properties[1][2][3]
Nomenclature and Numbering
The IUPAC name 1H-pyrrolo[3,2-b]pyridine denotes a fusion between a pyrrole ring and a pyridine ring across the b bond of the pyridine (C2–C3) and the 3,2 bond of the pyrrole.
-
Common Name: 4-Azaindole.
-
Numbering: The pyridine nitrogen is assigned position 4.[1] The pyrrole nitrogen is position 1.[2]
-
Substituents:
-
C2-Methyl: Located on the pyrrole ring, alpha to the indole nitrogen.
-
C6-Methyl: Located on the pyridine ring, meta to the pyridine nitrogen.
-
Physicochemical Data
| Property | Value / Characteristic | Notes |
| Molecular Formula | C₉H₁₀N₂ | |
| Molecular Weight | 146.19 g/mol | |
| pKa (Pyridine N) | ~4.85 (Estimated from 4-azaindole core) | The pyridine nitrogen (N4) is basic. The 6-methyl group acts as a weak electron donor, potentially raising basicity slightly vs. parent. |
| pKa (Pyrrole NH) | ~14.7 (DMSO) | Weakly acidic. Deprotonation requires strong bases (NaH, KOtBu). |
| LogP | ~1.8 - 2.1 | Lower than the indole analog due to the polar pyridine N. |
| H-Bond Donors | 1 (Pyrrole NH) | Critical for binding to Asp/Glu residues in active sites. |
| H-Bond Acceptors | 1 (Pyridine N) | Accepts H-bonds; often interacts with backbone NH in kinases. |
| Solubility | Moderate (Organic), Low (Water) | Soluble in DMSO, MeOH, DCM. Acidification (forming the pyridinium salt) drastically increases aqueous solubility. |
Synthetic Pathways[1][4][6]
Synthesis of the 2,6-dimethyl derivative typically requires constructing the pyrrole ring onto a pre-functionalized pyridine core.
Primary Route: Fisher Indole Synthesis
This is the most robust method for scale-up. It involves the condensation of a hydrazine with a ketone, followed by a [3,3]-sigmatropic rearrangement.
-
Precursors: 3-hydrazino-5-methylpyridine and Acetone (or Acetone equivalent).
-
Mechanism:
-
Formation of the arylhydrazone.
-
Acid-catalyzed rearrangement (polyphosphoric acid or ZnCl₂) to the amino-ketone intermediate.
-
Cyclization and loss of ammonia to form the 4-azaindole core.
-
-
Regioselectivity: The 3-hydrazinopyridine is asymmetric. Cyclization usually favors the formation of the [3,2-b] isomer (4-azaindole) over the [2,3-c] isomer due to the electronic stability of the transition state, though mixtures can occur.
Secondary Route: Palladium-Catalyzed Cyclization
Used for high-value intermediates where harsh acidic conditions must be avoided.
-
Precursors: 3-amino-2-halo-5-methylpyridine + Propyne (or equivalent alkyne).
-
Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂/Ligand.
-
Conditions: Sonogashira coupling followed by spontaneous or base-mediated cyclization.
Visualization: Synthetic Logic
Caption: Fisher Indole Synthesis pathway converting pyridyl hydrazine to the target azaindole.
Chemical Reactivity & Functionalization[7][8]
The 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine scaffold presents three distinct zones of reactivity.
Electrophilic Aromatic Substitution (EAS) - C3 Position
The C3 position (beta to the pyrrole nitrogen) is the most electron-rich site.
-
Reactivity: High. The 2-methyl group further activates this position via hyperconjugation.
-
Common Reactions:
-
Halogenation: NIS or NBS in DMF yields the 3-iodo or 3-bromo derivative (useful for Suzuki couplings).
-
Formylation: Vilsmeier-Haack conditions (POCl₃/DMF) install a C3-aldehyde.
-
Mannich Reaction: Formaldehyde + Secondary Amine installs a dimethylaminomethyl group at C3.
-
Nitrogen Functionalization
-
N1 (Pyrrole): Can be alkylated or arylated.
-
Protocol: NaH (1.1 eq) in DMF at 0°C, followed by alkyl halide.
-
Selectivity: High.[3] N4 (pyridine) is less nucleophilic toward alkyl halides under basic conditions.
-
-
N4 (Pyridine): Susceptible to oxidation.
-
Reaction: m-CPBA in DCM yields the N-oxide.
-
Utility: The N-oxide activates C5 and C7 for Nucleophilic Aromatic Substitution (S_NAr), allowing introduction of chloro or alkoxy groups via POCl₃ rearrangement.
-
Methyl Group Reactivity
-
C2-Methyl: Benzylic protons are weakly acidic but difficult to deprotonate selectively without affecting N1. Radical bromination (NBS/AIBN) can functionalize this methyl, but over-bromination is a risk.
-
C6-Methyl: Relatively inert compared to C2, but can be oxidized to the carboxylic acid using strong oxidants (KMnO₄) if the ring is protected.
Reactivity Map
Caption: Functionalization hotspots. C3 is the primary site for carbon-carbon bond formation.
Experimental Protocols
Protocol A: C3-Bromination (Preparation of a Coupling Partner)
Objective: Synthesize 3-bromo-2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine.
-
Setup: Charge a round-bottom flask with 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) and anhydrous DMF (10 mL/g).
-
Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes to avoid exotherm and poly-bromination.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
-
Workup: Pour the reaction mixture into ice-water (10x volume). The product typically precipitates.
-
Isolation: Filter the solid. Wash with water (3x) and cold hexanes (2x). Dry under vacuum.[4]
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: N1-Alkylation
Objective: Install a solubilizing group or pharmacophore at N1.
-
Deprotonation: Dissolve starting material (1.0 eq) in dry DMF or THF . Cool to 0°C. Add NaH (60% dispersion, 1.2 eq). Stir for 30 min (H₂ evolution observed).
-
Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.
-
Completion: Stir at RT for 2–12 hours.
-
Quench: Carefully add saturated NH₄Cl solution.
-
Extraction: Extract with EtOAc (3x). Wash organics with Brine (2x) to remove DMF. Dry over Na₂SO₄.[4]
References
- Structure & Numbering:IUPAC Nomenclature of Fused Ring Systems. 1H-pyrrolo[3,2-b]pyridine corresponds to the 4-azaindole scaffold.
-
Physicochemical Properties: Popowycz, F., et al. (2003). "Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles." Tetrahedron, 59(10), 1749-1761. (Establishes pKa trends for azaindoles). Link
- Synthesis (Fisher Indole):Robinson, B. (1982). "The Fischer Indole Synthesis." Wiley-Interscience.
-
Medicinal Chemistry Applications: Lefoix, M., et al. (2004). "Design and synthesis of novel 4-azaindole derivatives as kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(9), 2269-2273. (Demonstrates scaffold utility). Link
-
Reactivity (C3 Functionalization): Alvarez, M., et al. (1999).[1] "Synthesis of 3-substituted 4-azaindoles." Journal of Heterocyclic Chemistry, 36(1), 267-273. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
